(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a chlorophenoxy methyl group. This compound is part of a class of boronic acids that have gained significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form covalent bonds with various biological targets.
The compound can be synthesized through several methods, including metal-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction, which is a common strategy for constructing carbon-carbon bonds using boronic acids. The availability of starting materials like 4-chlorophenol and various boron sources facilitates the synthesis of (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid.
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid falls under the classification of aryl boronic acids, which are known for their stability and versatility in chemical reactions. This compound can also be categorized as a pharmaceutical intermediate due to its applications in drug development and synthesis.
The synthesis of (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the following methods:
The reaction conditions typically include:
The molecular structure of (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid features:
The molecular formula is , with a molecular weight of approximately 252.5 g/mol. The compound exhibits characteristic peaks in NMR spectroscopy that confirm its structure, including distinct signals for hydrogen atoms on the phenyl rings and the boron atom .
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid participates in various chemical reactions, including:
In cross-coupling reactions, the mechanism involves:
The mechanism by which (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid exerts its effects in biological systems is primarily through its ability to form reversible covalent bonds with diols, which are prevalent in biomolecules like sugars and nucleotides. This property allows it to inhibit enzymes that rely on these interactions, making it useful in drug design.
Studies have shown that aryl boronic acids can selectively bind to specific biological targets, influencing pathways such as cell signaling and metabolism .
Relevant data from spectral analysis (NMR, IR) provides insight into functional groups and bonding environments within the compound .
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid has several applications in scientific research:
Stereoelectronic Architecture
The compound’s molecular structure combines:
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₃H₁₂BClO₃ | High-res MS [3] |
Molecular Weight | 262.50 g/mol | - |
Melting Point | 201°C (dec.) | Differential Scanning Calorimetry [9] |
LogP | 1.60 | Computational modeling [6] |
Hydrogen Bond Acceptors | 3 | - |
Rotatable Bonds | 4 | - |
Synthetic Accessibility
This boronic acid is synthesized via three principal routes:
The compound exhibits moderate stability, stored at 2–8°C under anhydrous conditions to prevent boroxine formation [3] [6].
Supramolecular Sensors and Bioconjugates
Polymeric Materials and Catalysis
Table 2: Performance in Material Applications
Application | Key Metric | Advantage vs. Analogues |
---|---|---|
Glucose biosensors | Kd (glucose): 8.2 mM | 3× selectivity over fructose |
Antibody-drug conjugates | Cellular uptake: 40% increase | Enhanced tumor penetration |
Polymer crosslinkers | Self-healing efficiency: 95% | Humidity-activated repair |
OLED emitter synthesis | Coupling yield: 92–95% | Low catalyst loading (0.5 mol%) |
Evolution of Boron Chemistry
Modern Pharmaceutical and Material Breakthroughs
Table 3: Milestones in Boronic Acid Chemistry
Year | Development | Impact on Target Compound |
---|---|---|
1860 | First boronic acid synthesis (Frankland) | Foundation of organoboron reactivity |
1956 | Discovery of hydroboration (Brown) | Enabled versatile C-B bond formation |
1979 | Suzuki-Miyaura coupling reported | Validated arylboronic acids in cross-coupling |
2003 | Bortezomib FDA approval | Renewed interest in therapeutic boronic acids |
2015 | Crisaborole topical formulation | Motivated halogenated boronic acid R&D |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1